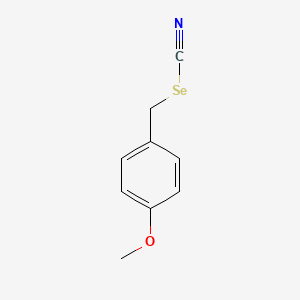
Methanesulfonanilide, 4'-(3-(methylamino)-9-acridinylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonanilide, 4’-(3-(methylamino)-9-acridinylamino)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a methanesulfonanilide group and an acridine moiety linked through a methylamino bridge. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-(3-(methylamino)-9-acridinylamino)- typically involves multi-step organic reactions. One common method includes the initial formation of the acridine derivative, followed by the introduction of the methanesulfonanilide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the Suzuki–Miyaura coupling reaction is frequently employed, utilizing palladium catalysts and boron reagents .
Industrial Production Methods
In an industrial setting, the production of Methanesulfonanilide, 4’-(3-(methylamino)-9-acridinylamino)- is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous flow reactors and automated systems to maintain consistent quality and reduce production time. The choice of reagents and catalysts is crucial to minimize by-products and enhance the overall yield.
化学反応の分析
Types of Reactions
Methanesulfonanilide, 4’-(3-(methylamino)-9-acridinylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen functionalities.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate, often in polar solvents to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions typically result in the replacement of specific groups with nucleophiles, leading to a variety of functionalized derivatives.
科学的研究の応用
Methanesulfonanilide, 4’-(3-(methylamino)-9-acridinylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical properties
作用機序
The mechanism of action of Methanesulfonanilide, 4’-(3-(methylamino)-9-acridinylamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and modulating biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent reactions. The pathways involved often include signal transduction and metabolic processes, which are crucial for maintaining cellular functions .
類似化合物との比較
Similar Compounds
Methylaminoquinolines: These compounds share the methylamino group and have similar applications in medicinal chemistry and material science.
Dimethylaminoquinolines: These derivatives are known for their proton sponge properties and are used in various chemical reactions and industrial applications.
Uniqueness
Methanesulfonanilide, 4’-(3-(methylamino)-9-acridinylamino)- stands out due to its unique combination of the methanesulfonanilide and acridine moieties This structure imparts distinct chemical and biological properties, making it more versatile compared to other similar compounds
特性
CAS番号 |
66147-73-7 |
|---|---|
分子式 |
C21H20N4O2S |
分子量 |
392.5 g/mol |
IUPAC名 |
N-[4-[[3-(methylamino)acridin-9-yl]amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C21H20N4O2S/c1-22-16-11-12-18-20(13-16)24-19-6-4-3-5-17(19)21(18)23-14-7-9-15(10-8-14)25-28(2,26)27/h3-13,22,25H,1-2H3,(H,23,24) |
InChIキー |
WSIDMACYGUCWEA-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=CC=C(C=C4)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


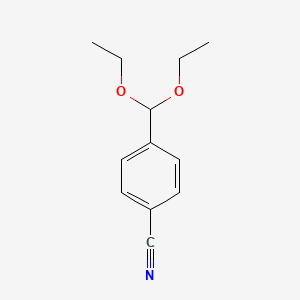
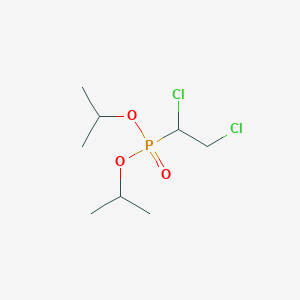
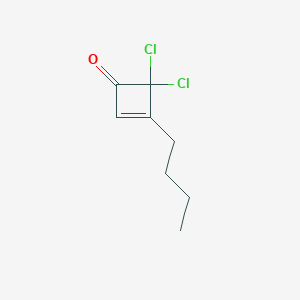
![Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B14477118.png)
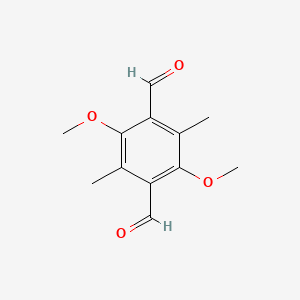

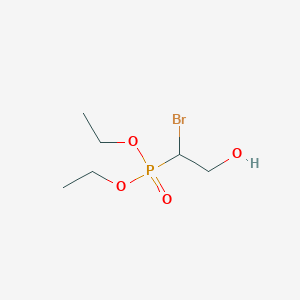
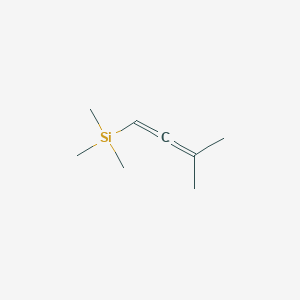
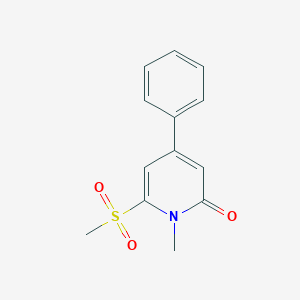
![1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol](/img/structure/B14477143.png)
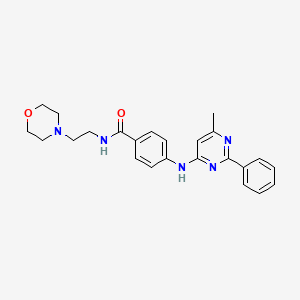
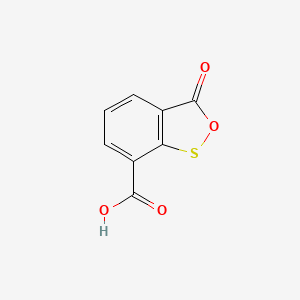
![9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B14477156.png)
